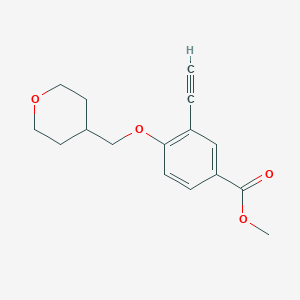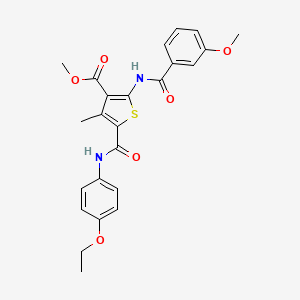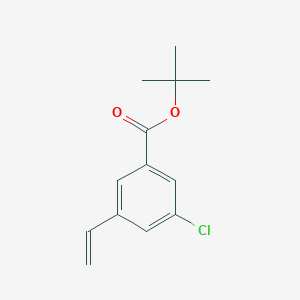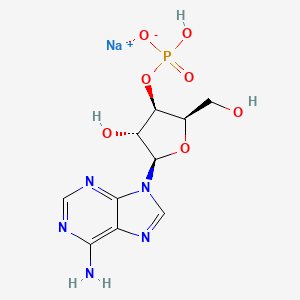
Lyso-GM1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lyso-GM1 est un dérivé du ganglioside GM1, qui est un glycosphingolipide contenant de l'acide sialique. Il est principalement trouvé dans les membranes cellulaires des vertébrés, en particulier dans le système nerveux. This compound n'a pas la partie acide gras présente dans le GM1, ce qui le rend plus hydrophile. Ce composé joue un rôle important dans divers processus cellulaires, notamment la reconnaissance cellulaire, la transduction du signal et l'interaction avec les ligands externes et les composants membranaires .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Lyso-GM1 peut être synthétisé à partir du ganglioside GM1 par une réaction en un seul pot. Le processus implique la désacylation du GM1 à l'aide d'hydroxyde de potassium (KOH) dans le propan-1-ol dans des conditions anoxic. Les conditions optimales pour cette réaction sont 6 heures à 90 °C avec 0,2 N KOH et 1 mM GM1, ce qui donne environ 54% de this compound . La structure chimique de this compound est confirmée par analyse de résonance magnétique nucléaire du proton (1H-RMN) et de spectrométrie de masse par bombardement d'atomes rapides (FAB-MS) .
Méthodes de production industrielle : La production industrielle de this compound implique l'utilisation de la céramide N-désacylase sphingolipidique pour désacyler le ganglioside GM1 dérivé du cerveau bovin. Le produit est ensuite purifié par chromatographie sur couche mince (CCM) pour atteindre une pureté supérieure à 95% .
Analyse Des Réactions Chimiques
Types de réactions : Lyso-GM1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour des applications spécifiques dans la recherche et l'industrie.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols dans des conditions douces.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation d'aldéhydes et d'acides carboxyliques, tandis que la réduction peut donner des alcools et des amines.
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les interactions et les propriétés des glycosphingolipides. En biologie, this compound est utilisé pour étudier la dynamique de la membrane cellulaire et les voies de transduction du signal. En médecine, il est utilisé dans le développement d'agents thérapeutiques pour les maladies neurodégénératives et comme biomarqueur pour certaines conditions . Dans l'industrie, this compound est utilisé dans la production d'outils de diagnostic et comme composant dans diverses analyses biochimiques .
Mécanisme d'action
This compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il se lie aux récepteurs de la membrane cellulaire et module les voies de transduction du signal impliquées dans la croissance cellulaire, la différenciation et l'apoptose. La nature hydrophile du composé lui permet d'interagir avec les régions hydrophobes et hydrophiles de la membrane cellulaire, facilitant son rôle dans les processus cellulaires .
Applications De Recherche Scientifique
Lyso-GM1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosphingolipid interactions and properties. In biology, this compound is employed to investigate cell membrane dynamics and signal transduction pathways. In medicine, it is used in the development of therapeutic agents for neurodegenerative diseases and as a biomarker for certain conditions . In industry, this compound is utilized in the production of diagnostic tools and as a component in various biochemical assays .
Mécanisme D'action
Lyso-GM1 exerts its effects by interacting with specific molecular targets and pathways. It binds to cell membrane receptors and modulates signal transduction pathways involved in cell growth, differentiation, and apoptosis. The compound’s hydrophilic nature allows it to interact with both hydrophobic and hydrophilic regions of the cell membrane, facilitating its role in cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires à Lyso-GM1 comprennent d'autres dérivés de gangliosides tels que GM1, GM2 et GM3. Ces composés partagent des similitudes structurales mais diffèrent par leur teneur en acides gras et leurs fonctions biologiques spécifiques .
Unicité : this compound est unique en raison de l'absence de la partie acide gras, ce qui le rend plus hydrophile que les autres gangliosides. Cette propriété lui permet d'interagir différemment avec les membranes cellulaires et les ligands externes, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques .
Propriétés
Numéro CAS |
94458-59-0 |
|---|---|
Formule moléculaire |
C55H97N3O30 |
Poids moléculaire |
1280.4 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H97N3O30/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78)/b17-16+/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-/m0/s1 |
Clé InChI |
ARKDJZHBBZECNE-LSYRYXEQSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)

![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)

![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)



